molecular formula C14H14N2O B122171 (3,4-Diaminophenyl)(p-tolyl)methanone CAS No. 42754-53-0

(3,4-Diaminophenyl)(p-tolyl)methanone

Cat. No.: B122171
CAS No.: 42754-53-0
M. Wt: 226.27 g/mol
InChI Key: NUHRRFOSFDPLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Diaminophenyl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Memory Properties

A study by Gao et al. (2023) highlighted the synthesis of two asymmetric diamines, including a derivative of "(3,4-Diaminophenyl)(p-tolyl)methanone," which were used to prepare a series of polyimides exhibiting organic solubility, high thermal stability, and nonvolatile memory behavior. These materials demonstrated potential applications in flash memory devices, showcasing bistable conductivity switching and high ON/OFF electric current ratios (Gao et al., 2023).

Optically Active Materials and Nanocomposites

Sadhasivam and Muthusamy (2016) reported on the synthesis of optically active polyimides (PIs) by reacting a novel diamine, which is an optically active derivative of "this compound," with aromatic tetracarboxylic dianhydrides. The resulting PIs and their nanocomposites, incorporating amino-functionalized polyhedral oligomeric silsesquioxane, exhibited transparency, high glass transition temperatures, and low dielectric constants, suggesting their applicability in electronic materials (Sadhasivam & Muthusamy, 2016).

Properties

IUPAC Name

(3,4-diaminophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHRRFOSFDPLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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